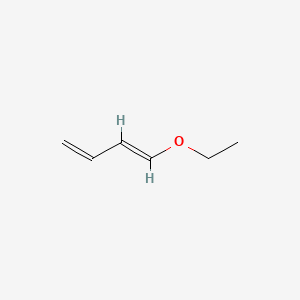

trans-1-Ethoxy-buta-1,3-diene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(1E)-1-ethoxybuta-1,3-diene |

InChI |

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+ |

InChI Key |

LDVKFLIDEBQMNX-AATRIKPKSA-N |

Isomeric SMILES |

CCO/C=C/C=C |

Canonical SMILES |

CCOC=CC=C |

Origin of Product |

United States |

Advanced Theoretical and Computational Investigations of Trans 1 Ethoxy Buta 1,3 Diene

Quantum-Chemical Calculations of Electronic Structure and Energetics

Quantum-chemical calculations are fundamental to elucidating the intrinsic properties of molecules. For a conjugated system like trans-1-Ethoxy-buta-1,3-diene, these methods can predict its stability, electronic landscape, and propensity to engage in chemical reactions.

Density Functional Theory (DFT) has become a cornerstone for the study of organic reactivity due to its favorable balance of computational cost and accuracy. nih.gov Conceptual DFT provides a framework to quantify and predict the chemical behavior of molecules using indices derived from the electron density. nih.gov These tools are invaluable for understanding the reactivity of substituted dienes.

Local reactivity indices, such as the electrophilic (Pk+) and nucleophilic (Pk-) Parr functions, pinpoint the most reactive sites within the molecule. mdpi.com In s-trans-1,3-butadiene, the terminal carbon atoms are identified as the most electrophilic and nucleophilic centers. mdpi.com This analysis is crucial for predicting the regioselectivity in reactions like the Diels-Alder cycloaddition.

Table 1: Conceptual DFT Reactivity Indices for s-trans-1,3-Butadiene (Data serves as a baseline for understanding substituted dienes)

| Index | Description | Calculated Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.23 mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 0.61 mdpi.com |

| Global Electrophilicity (ω) | Measures the ability to accept electrons | 1.04 mdpi.com |

| Global Nucleophilicity (N) | Measures the ability to donate electrons | 2.89 mdpi.com |

Source: Data calculated for s-trans-1,3-butadiene. mdpi.com

For more accurate energy and geometry predictions, high-level ab initio methods are employed. These post-Hartree-Fock methods explicitly account for electron correlation, which is crucial for describing the subtle electronic effects in conjugated systems.

Møller-Plesset Perturbation Theory (MP2): This is often the first step beyond the Hartree-Fock approximation to include electron correlation. smu.edu The MP2 method provides good structural parameters and is particularly useful for calculating vibrational spectra for many molecules. ucsb.edu It has been successfully applied to diene systems, although its accuracy can be limited for certain properties, and it scales with the fifth power of the system size, making it computationally demanding for larger molecules. smu.eduucsb.edu

Coupled Cluster (CC) Theory: Regarded as one of the most accurate methods in quantum chemistry, Coupled Cluster theory provides a rigorous description of electron correlation. wikipedia.org The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" for calculations on small to medium-sized molecules when high accuracy is required. ucsb.eduwikipedia.org It provides very precise energies and geometries, allowing for reliable predictions of reaction energetics and conformational stabilities in diene systems. ucsb.edu However, its high computational cost limits its application to smaller systems. ruhr-uni-bochum.de

While single-reference methods like DFT and CCSD(T) are effective for well-behaved, ground-state molecules, they can fail when describing systems with significant multiconfigurational character. uchicago.edu Such situations arise in the study of electronically excited states, transition states of certain reactions (like pericyclic reactions), and bond-breaking processes. researchgate.netlboro.ac.uk

Multireference (MR) methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and its perturbative corrections (e.g., NEVPT2, CASPT2), are designed for these complex scenarios. researchgate.netlboro.ac.uk They are essential for accurately modeling the photochemistry of dienes or reaction pathways where multiple electronic configurations are close in energy. lboro.ac.uk For example, the Diels-Alder reaction between a diene and a dienophile can exhibit significant multiconfigurational character, necessitating MR methods for an accurate description of the reaction barrier and intermediates. uchicago.edu These approaches are computationally intensive but indispensable for understanding complex reaction dynamics and the nature of excited electronic states. researchgate.netaps.org

Conformational Analysis and Isomerization Dynamics (e.g., s-cis/s-trans Conformers)

Conjugated dienes like trans-1-Ethoxy-buta-1,3-diene can exist in different conformations due to rotation around the central C-C single bond. The two primary planar conformations are the s-trans and s-cis forms. masterorganicchemistry.com

s-trans conformation: The two double bonds are on opposite sides of the central single bond. This is generally the more stable conformation due to reduced steric hindrance. masterorganicchemistry.com

s-cis conformation: The two double bonds are on the same side of the central single bond. While less stable, this conformation is crucial for the diene to participate in pericyclic reactions like the Diels-Alder reaction. youtube.com

The s-trans conformer of 1,3-butadiene (B125203) is about 2.3 kcal/mol more stable than the s-cis conformer. masterorganicchemistry.com The energy barrier for the trans-to-cis isomerization is a key parameter in determining the rate at which a diene can adopt the reactive s-cis conformation. For 1,3-butadiene, the Gibbs free energy difference between the cis and trans configurations is calculated to be 12.2 kJ/mol (approximately 2.9 kcal/mol). nih.gov The presence of substituents, such as the ethoxy group in trans-1-Ethoxy-buta-1,3-diene, will influence both the relative stability of the conformers and the rotational barrier.

Table 2: Conformational Properties of 1,3-Butadiene

| Property | Conformation | Description | Energy |

| Stability | s-trans | More stable due to less steric repulsion. masterorganicchemistry.com | ~2.3 kcal/mol lower than s-cis masterorganicchemistry.com |

| Reactivity | s-cis | Required conformation for Diels-Alder reactions. youtube.com | Higher energy conformer. |

| Interconversion | Rotation | The two conformers interconvert via rotation around the central C2-C3 single bond. | The activation energy for trans-cis transition in free 1,3-butadiene is 27.0 kJ/mol (~6.45 kcal/mol). nih.gov |

Simulation of Spectroscopic Properties from First Principles

Computational methods allow for the simulation of various types of spectra from fundamental quantum mechanical principles, providing a powerful tool for interpreting experimental data and assigning spectral features.

The simulation of vibrational spectra (Infrared and Raman) is a common application of quantum chemistry. A standard approach involves calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to atomic displacements. However, these calculations, typically performed using methods like DFT or MP2, often systematically overestimate experimental frequencies due to the neglect of anharmonicity and basis set limitations. researchgate.net

To improve accuracy, the Scaled Quantum-Chemical Force Field (SQM) method is widely used. researchgate.netcapes.gov.br This technique involves scaling the calculated quadratic force constants using a set of optimized, transferable scale factors. This empirical correction accounts for the known systematic errors in the theoretical calculations, yielding vibrational frequencies that are in much better agreement with experimental results. researchgate.net The SQM method has proven to be a highly successful and established technique for the assignment and prediction of vibrational spectra for a wide range of molecules, including diene systems. researchgate.netresearchgate.net This approach would be highly effective in analyzing the complex vibrational spectrum of trans-1-Ethoxy-buta-1,3-diene and assigning its characteristic vibrational modes.

Electronic Spectra and Excited State Characterization by Electron Impact Studies

Specific experimental data from electron impact studies on trans-1-ethoxy-buta-1,3-diene is not readily found in current literature. However, the principles of such studies on similar molecules, like 1,3-butadiene, can be extrapolated to understand the expected outcomes.

Electron impact (EI) spectroscopy is a powerful technique to investigate the electronic structure of molecules. In a typical EI experiment, a beam of electrons with a known energy is directed at the target molecule. The energy loss of the scattered electrons corresponds to the energy required to promote the molecule to various excited electronic states.

For conjugated systems like trans-1-ethoxy-buta-1,3-diene, the electronic transitions of primary interest are the π → π* transitions. The ethoxy group (–O–CH₂CH₃), being an electron-donating group, is expected to influence the electronic structure of the butadiene backbone. This influence would manifest as shifts in the energies of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected Observations from Electron Impact Studies:

Valence Electronic States: The primary electronic transitions would involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the ethoxy group would likely lower the energy of these transitions compared to unsubstituted butadiene, resulting in a red shift (shift to longer wavelength) in the corresponding spectra.

Rydberg States: At higher energies, transitions to Rydberg states, which involve the excitation of an electron to a large, diffuse orbital, would be observed. These are generally less affected by substitution than the valence states.

Ionization Potential: Electron impact can also lead to the ionization of the molecule. The minimum energy required to remove an electron is the ionization potential. The electron-donating nature of the ethoxy group would be expected to lower the ionization potential of trans-1-ethoxy-buta-1,3-diene compared to 1,3-butadiene.

A hypothetical data table based on expected trends is presented below. The values are illustrative and not based on experimental data for the specific compound.

Table 1: Hypothetical Electron Impact Spectroscopy Data for trans-1-Ethoxy-buta-1,3-diene

| Transition | Expected Energy Range (eV) | Comparison with 1,3-Butadiene |

| 1¹A_g → 1¹B_u (π → π) | 5.5 - 6.0 | Lower energy |

| 1¹A_g → 2¹A_g (π → π) | 6.0 - 6.5 | Lower energy |

| Rydberg Transitions | > 7.0 | Similar energies |

| Ionization Potential | 8.5 - 9.0 | Lower |

Note: The state symmetries (A_g, B_u) are based on the C₂h point group of the trans-conformer.

Computational Reaction Mechanism Studies and Transition State Analysis

Detailed computational studies on the reaction mechanisms of trans-1-ethoxy-buta-1,3-diene, particularly in the context of cycloaddition reactions like the Diels-Alder reaction, are not widely published. However, the general principles of such reactions are well-established through computational studies on related systems. academicdirect.orglongdom.org

The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile to form a six-membered ring. researchgate.net The presence of an electron-donating group, such as the ethoxy group at the 1-position of the diene, significantly influences the reactivity and regioselectivity of this reaction. This is known as a "normal-electron-demand" Diels-Alder reaction. researchgate.net

Computational Approach to Studying the Diels-Alder Reaction:

Quantum Chemical Methods: Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed to model the potential energy surface of the reaction. academicdirect.org

Transition State Search: The key to understanding the reaction mechanism is locating the transition state structure. This is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Eₐ), which determines the reaction rate. The ethoxy group is expected to lower the activation energy, thus accelerating the reaction compared to unsubstituted butadiene.

Regioselectivity: When an unsymmetrical diene like trans-1-ethoxy-buta-1,3-diene reacts with an unsymmetrical dienophile, different regioisomers can be formed. Computational analysis of the transition state energies for the different possible pathways can predict the major product. For a 1-alkoxy diene, the "ortho" and "para" products are typically favored.

A hypothetical data table summarizing the expected computational findings for the Diels-Alder reaction of trans-1-ethoxy-buta-1,3-diene with a simple dienophile like acrolein is presented below.

Table 2: Hypothetical Computational Data for the Diels-Alder Reaction of trans-1-Ethoxy-buta-1,3-diene with Acrolein

| Parameter | "Ortho" Pathway | "Meta" Pathway | "Para" Pathway |

| Activation Energy (Eₐ, kcal/mol) | ~15 | ~18 | ~16 |

| Reaction Enthalpy (ΔH, kcal/mol) | -35 | -33 | -34 |

| Predicted Major Product | "Ortho" isomer | - | - |

Note: These values are illustrative and would depend on the specific dienophile and the level of theory used in the computation.

Advanced Analytical Methodologies for the Characterization and Study of Trans 1 Ethoxy Buta 1,3 Diene

Spectroscopic Techniques for Mechanistic Elucidation and Structural Assignment

Spectroscopic techniques provide detailed information about molecular structure, functional groups, and electronic properties, which are crucial for understanding the behavior of trans-1-ethoxy-buta-1,3-diene in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR for Reaction Monitoring and Product Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are vital for characterizing trans-1-ethoxy-buta-1,3-diene and its reaction products.

Proton (¹H) NMR Spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In the context of reactions involving trans-1-ethoxy-buta-1,3-diene, such as Diels-Alder reactions, ¹H NMR is instrumental in monitoring the disappearance of reactant signals and the appearance of product signals. For instance, the progress of a Diels-Alder reaction can be followed by observing the changes in the vinyl proton signals of the diene and dienophile as they are consumed and the corresponding signals of the cyclic adduct are formed. researchgate.netmasterorganicchemistry.com The coupling constants observed in the ¹H NMR spectrum of the product are critical for determining the stereochemistry of the newly formed ring. masterorganicchemistry.com

The following table provides a general representation of expected NMR data for a substituted butadiene system.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 4.5 - 6.5 | Vinyl protons of the diene system. |

| ¹H | 3.5 - 4.0 | Methylene (B1212753) (-O-CH₂-) protons of the ethoxy group. |

| ¹H | 1.0 - 1.5 | Methyl (-CH₃) protons of the ethoxy group. |

| ¹³C | 100 - 150 | sp² hybridized carbons of the diene. |

| ¹³C | 60 - 70 | Methylene carbon of the ethoxy group. |

| ¹³C | 10 - 20 | Methyl carbon of the ethoxy group. |

This table is illustrative and actual chemical shifts can vary based on the specific molecular environment and solvent used.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Reaction Progress

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For trans-1-ethoxy-buta-1,3-diene, the IR spectrum would exhibit characteristic absorption bands for the C=C bonds of the conjugated diene system and the C-O bond of the ethoxy group.

During a chemical reaction, such as a Diels-Alder cycloaddition, IR spectroscopy can be used to monitor the progress by observing the disappearance of the characteristic absorption bands of the reactants and the appearance of new bands corresponding to the functional groups in the product. For example, the C=C stretching frequency of the diene would decrease in intensity as the reaction proceeds. The NIST WebBook provides IR spectral data for the parent 1,3-butadiene (B125203), which serves as a reference for understanding the vibrational modes of the diene portion of the molecule. nist.gov

Typical IR Absorption Frequencies for 1-Ethoxy-buta-1,3-diene:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=C (conjugated) | Stretch | ~1600 - 1650 |

| C-O | Stretch | ~1050 - 1250 |

| =C-H | Bend | ~900 - 1000 |

| C-H (sp³) | Stretch | ~2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like trans-1-ethoxy-buta-1,3-diene. The conjugated π-system of the diene allows for π → π* electronic transitions upon absorption of UV radiation. The wavelength of maximum absorbance (λ_max) is characteristic of the extent of conjugation.

UV-Vis spectroscopy is a powerful tool for kinetic studies of reactions involving trans-1-ethoxy-buta-1,3-diene. The disappearance of the diene can be monitored by the decrease in absorbance at its λ_max. This allows for the determination of reaction rates and the investigation of reaction mechanisms. For example, studies on 1,3-butadiene have utilized UV-Vis spectrophotometry to monitor its photolysis and determine the reaction kinetics. nih.govresearchgate.net The λ_max for 1,3-butadiene is around 217 nm. libretexts.org The presence of the electron-donating ethoxy group in trans-1-ethoxy-buta-1,3-diene would be expected to shift the λ_max to a longer wavelength.

Electronic Transitions in Conjugated Dienes:

| Molecule | λ_max (nm) | Transition |

| Ethene | 165 | π → π |

| 1,3-Butadiene | 217 | π → π |

| 1,3,5-Hexatriene | 258 | π → π* |

The extension of conjugation leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For trans-1-ethoxy-buta-1,3-diene, both gas and thin-layer chromatography are routinely employed.

Gas Chromatography (GC) for Mixture Analysis and Purity Assessment

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. A sample is vaporized and injected into a column, and the components are separated based on their boiling points and interactions with the stationary phase. GC is highly effective for determining the purity of trans-1-ethoxy-buta-1,3-diene and for analyzing the composition of reaction mixtures. When coupled with a mass spectrometer (GC-MS), it can also provide structural information about the separated components. The analysis of 1,3-butadiene and other volatile organic compounds in various samples has been successfully performed using GC-MS. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to screen for optimal reaction conditions. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The different components of the mixture will travel at different rates, resulting in their separation. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be easily visualized. TLC is frequently used in synthetic organic chemistry, including reactions involving dienes, to quickly assess reaction completion. nih.gov

Strategic Applications of Trans 1 Ethoxy Buta 1,3 Diene in Complex Organic Synthesis

Role as a Versatile C4 Building Block for Divergent Carbon-Carbon Bond Formation

The electron-rich nature of trans-1-ethoxy-buta-1,3-diene makes it a highly effective four-carbon (C4) building block in numerous carbon-carbon bond-forming reactions. Its primary role is as the diene component in Diels-Alder reactions, a powerful tool for the construction of six-membered rings with controlled regio- and stereochemistry. nih.govucalgary.ca The ethoxy group directs the regioselectivity of the cycloaddition, leading to the formation of specific isomers.

The reactivity of trans-1-ethoxy-buta-1,3-diene extends beyond cycloadditions. It can participate in other carbon-carbon bond-forming reactions, such as Michael additions, where the nucleophilic character of the diene is exploited. nih.gov

Table 1: Representative Carbon-Carbon Bond Forming Reactions of trans-1-Ethoxy-buta-1,3-diene

| Reaction Type | Reactant | Product Type | Reference |

| Diels-Alder | Electron-deficient alkenes | Substituted cyclohexenes | nih.govucalgary.ca |

| Diels-Alder | Electron-deficient alkynes | Substituted cyclohexadienes | ucalgary.ca |

| Michael Addition | α,β-Unsaturated carbonyls | 1,5-Dicarbonyl compounds | nih.gov |

Enantio- and Diastereoselective Synthesis of Advanced Molecular Architectures

The stereochemical control in reactions involving trans-1-ethoxy-buta-1,3-diene is a critical aspect of its utility in synthesizing complex, three-dimensional molecules. The Diels-Alder reaction, being a concerted process, is inherently stereospecific, meaning the stereochemistry of the dienophile is retained in the product. ucalgary.calibretexts.org This allows for the predictable formation of specific diastereomers.

Furthermore, the development of asymmetric catalysis has enabled the enantio- and diastereoselective synthesis of chiral molecules using trans-1-ethoxy-buta-1,3-diene. Chiral Lewis acids or organocatalysts can be employed to create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. This is particularly significant in the synthesis of biologically active compounds and pharmaceutical intermediates where specific stereoisomers are required for desired activity. nih.gov

Table 2: Stereoselective Reactions Involving Dienes

| Reaction Type | Catalyst Type | Stereochemical Outcome | Significance | Reference |

| Asymmetric Diels-Alder | Chiral Lewis Acid | High enantioselectivity | Access to chiral cyclohexenes | nih.gov |

| Diastereoselective Diels-Alder | Achiral | Predictable diastereoselectivity | Control of relative stereochemistry | ucalgary.calibretexts.org |

Precursors for the Construction of Heterocyclic and Polycyclic Systems

trans-1-Ethoxy-buta-1,3-diene serves as a valuable precursor for the synthesis of a wide array of heterocyclic and polycyclic systems. nih.gov In hetero-Diels-Alder reactions, the diene can react with dienophiles containing heteroatoms, such as carbonyls or imines, to form six-membered heterocyclic rings like dihydropyrans and tetrahydropyridines. youtube.com The resulting cycloadducts can then be further elaborated into more complex heterocyclic structures.

The construction of polycyclic systems is often achieved through sequential Diels-Alder reactions or by using the initial cycloadduct as a scaffold for further ring-forming transformations. beilstein-journals.org This strategy has been employed in the total synthesis of various natural products containing complex polycyclic frameworks.

Table 3: Heterocyclic and Polycyclic Systems from Diene Precursors

| System Type | Synthetic Approach | Key Intermediate | Reference |

| Dihydropyrans | Hetero-Diels-Alder with aldehydes | Dihydropyran adduct | nih.gov |

| Tetrahydropyridines | Hetero-Diels-Alder with imines | Tetrahydropyridine adduct | youtube.com |

| Polycyclic aromatics | Sequential Diels-Alder reactions | Bridged bicyclic adducts | beilstein-journals.org |

Utility in the Synthesis of Functionalized Polymers and Advanced Materials

The diene functionality of trans-1-ethoxy-buta-1,3-diene makes it a suitable monomer for polymerization reactions, leading to the formation of functionalized polymers and advanced materials. smolecule.comnih.gov Cationic polymerization of this monomer can produce polymers with unique properties for applications in coatings, adhesives, and sealants. smolecule.com The presence of the ethoxy group along the polymer backbone can influence the material's properties, such as solubility and adhesion. mdpi.com

Moreover, trans-1-ethoxy-buta-1,3-diene can be copolymerized with other monomers to create materials with tailored characteristics. researchgate.net For instance, copolymerization with butadiene can lead to synthetic rubbers with modified properties. essentialchemicalindustry.orglibretexts.org The ability to introduce functionality through the monomer unit provides a pathway to advanced materials with specific performance attributes.

Table 4: Polymerization of Dienes and Applications

Emerging Trends and Future Directions in Trans 1 Ethoxy Buta 1,3 Diene Research

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The stereoselective synthesis of 1,3-dienes is crucial for their application in total synthesis, and transition-metal-catalyzed cross-coupling reactions are a primary method for their construction. nih.gov The development of new catalyst systems is a key focus for improving these syntheses. nih.gov For reactions involving dienes, such as hydroalkoxylation, earth-abundant metals like nickel are gaining attention as alternatives to precious metals like palladium, rhodium, and gold. nih.govresearchgate.net

Recent investigations have focused on nickel-catalyzed enantioselective hydroalkoxylation of 1,3-dienes to produce chiral allylic ethers. nih.govacs.org By employing a Nickel-DuPhos catalyst system, researchers have successfully added various alcohols to linear 1,3-dienes with high regioselectivity and enantioselectivity, without the racemization that has plagued previous methods. nih.govacs.org The choice of ligand is critical; studies have shown that bidentate phosphine (B1218219) ligands like DuPhos are effective, whereas others like JosiPhos and BINAP show no product formation. nih.gov Conducting these reactions under solvent-free conditions has also been shown to control the reversibility of the carbon-oxygen bond formation. nih.govresearchgate.net

The efficiency of diene synthesis is also being addressed. For instance, in the conversion of ethanol (B145695) to 1,3-butadiene (B125203), catalysts composed of magnesia (MgO) and silica (B1680970) (SiO₂) have been investigated, with performance linked to the acid-base properties of the material. nih.gov The addition of promoters like H₂O₂ has been explored as a potential solution to catalyst deactivation from coking. nih.gov

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Ni(cod)₂ / DuPhos Ligand | Enantioselective Hydroalkoxylation | Achieves high regio- and enantioselectivity in the addition of alcohols to dienes without racemization. | nih.govresearchgate.netacs.org |

| Palladium(II) / Co(OAc)₂ | Site-selective C(alkenyl)−H activation | Used for the synthesis of 1,3-dienes from a directing-group-containing alkene and an electron-poor coupling partner. | nih.gov |

| μ-OMs-ligated palladium complex | Heck Reaction | A novel catalyst system developed for the Heck reaction of alkenes and β-bromostyrenes to form dienes. | nih.gov |

| Au-ZrO₂-SiO₂ | Ethanol to 1,3-Butadiene | Achieved up to an 82% yield of 1,3-butadiene at 325°C. | nih.gov |

Integration with Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry)

The integration of green chemistry principles is a significant trend in chemical synthesis. This includes the use of renewable feedstocks, such as the production of 1,3-butadiene from bio-derived ethanol, which is gaining traction as an alternative to petroleum-based sources. nih.govmdpi.com Another key area is the replacement of hazardous solvents with greener alternatives. mdpi.comresearchgate.net For instance, propylene (B89431) carbonate has been identified as a promising and more sustainable substitute for conventional solvents like N,N-dimethylformamide (DMF) in the extractive distillation of 1,3-butadiene. mdpi.comresearchgate.net

Flow chemistry, or continuous flow technology, is a powerful tool for implementing greener and more efficient chemical processes. acs.orgnih.gov By using microreactors or tubular systems, flow chemistry offers superior control over reaction parameters, excellent heat and mass transfer, and increased safety, particularly when dealing with highly reactive intermediates. acs.orgnih.govamt.uk These systems can improve mixing in multiphase reactions and enhance the efficiency of photochemical processes. acs.org The scalability of flow processes allows for transformations that are difficult to achieve in traditional batch setups, accelerating the discovery of novel reactions and providing access to previously unavailable chemical space. acs.orgnih.gov For dienes, this technology could be applied to perform cycloadditions or other transformations with greater control and safety. acs.org

| Methodology | Application | Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Generation and use of reactive intermediates | Enhanced safety, superior heat/mass transfer, improved efficiency for photochemical reactions, scalability. | acs.orgnih.govamt.uk |

| Bio-derived Feedstocks | Ethanol to 1,3-butadiene | Reduces reliance on fossil fuels, utilizes a renewable resource. | nih.govmdpi.com |

| Green Solvents (e.g., Propylene Carbonate) | Extractive distillation of 1,3-butadiene | Reduces environmental and health risks associated with hazardous solvents like DMF and NMP. | mdpi.comresearchgate.net |

Advancements in Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like trans-1-Ethoxy-buta-1,3-diene. These models provide deep insights into reaction mechanisms, kinetics, and thermodynamics that are often difficult to probe experimentally. researchgate.netresearchgate.net

DFT studies on Diels-Alder reactions, a cornerstone of diene chemistry, have been used to calculate the transition state geometries and activation energies for the cycloaddition of 1,3-butadiene with various dienophiles. researchgate.netjuniperpublishers.comrsc.org Such calculations can predict whether a reaction will proceed through a concerted or stepwise mechanism and explain the stereochemical outcome. researchgate.net For functionalized dienes, computational models can elucidate the influence of substituents on reactivity. For example, comparing 1,3-butadiene with a dinitro-substituted analogue shows that electron-withdrawing groups lower the HOMO-LUMO energy gap, indicating higher chemical reactivity. mdpi.com The alkoxy group in trans-1-Ethoxy-buta-1,3-diene is an electron-donating group, which would be expected to raise the HOMO energy, influencing its reactivity in cycloaddition reactions.

Computational modeling is also crucial for elucidating complex catalytic cycles. In the conversion of ethanol to 1,3-butadiene over a MgO surface, DFT calculations have been used to map the entire reaction landscape, identify rate-limiting steps, and evaluate competing mechanistic pathways, such as the Toussaint and Prins mechanisms. researchgate.net This predictive power allows for the rational design of more efficient catalysts and reaction conditions.

| Computational Method | System Studied | Key Insights Provided | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311++G(2df, 2P)) | Diels-Alder reaction of acrolein and 1,3-butadiene | Determined reaction proceeded via a concerted, asynchronous transition state; calculated kinetic and thermodynamic parameters. | researchgate.net |

| DFT (B3LYP/6-31G(d)) | Reactivity of 1,4-dinitro-1,3-butadiene vs. 1,3-butadiene | Showed that nitro groups lower the HOMO-LUMO gap, increasing reactivity compared to the unsubstituted diene. | mdpi.com |

| Periodic DFT | Ethanol to 1,3-butadiene on MgO surface | Mapped the free energy surface, identified rate-limiting steps, and assessed competing reaction mechanisms. | researchgate.net |

| DFT (B-LYP/6-31G**) | Diels-Alder reaction of ethylene (B1197577) and 1,3-butadiene | Predicted vibrational adiabatic barrier heights in excellent agreement with experimental data. | rsc.org |

Exploration of Undiscovered Chemical Transformations and Niche Applications

While the Diels-Alder reaction is the most well-known transformation of dienes, ongoing research seeks to expand their synthetic repertoire. The unique electronic properties of trans-1-Ethoxy-buta-1,3-diene, conferred by the electron-donating ethoxy group, make it a prime candidate for exploring novel reactivity. ncert.nic.in

One emerging area is the difunctionalization of dienes through radical addition and cyclization reactions, which can create complex cyclic molecules with two new functional groups in a single, efficient operation. mdpi.com Another avenue involves palladium-catalyzed three-component reactions of allenes, aryl iodides, and diazo compounds to stereoselectively synthesize 1,3-diene derivatives. nih.gov The development of such multi-component reactions represents a significant step towards atom economy and synthetic efficiency.

The primary application of dienes like 1,3-butadiene is in the production of polymers and synthetic rubbers. mdpi.combyjus.com A future direction for trans-1-Ethoxy-buta-1,3-diene lies in its use as a functional monomer. The incorporation of an ethoxy group into a polymer backbone could impart unique properties, such as altered polarity, adhesion, and solubility, leading to the development of specialty polymers with niche applications. mdpi.com Research into synthesizing dienes with specific functional groups, such as adamantyl or silyl (B83357) groups, is already underway to enhance the thermal and mechanical properties of the resulting polymers. mdpi.com Exploring the polymerization of trans-1-Ethoxy-buta-1,3-diene and characterizing the properties of the resulting materials is a promising area for future research.

| Area of Exploration | Description | Potential Benefit | Reference |

|---|---|---|---|

| Radical-Initiated Difunctionalization | One-pot radical addition and cyclization to form functionalized cyclic compounds. | High synthetic and operational efficiency for creating molecular complexity. | mdpi.com |

| Multi-Component Reactions | Synergistic, palladium-catalyzed reactions involving dienes or their precursors to build complex molecules. | High stereoselectivity and atom economy. | nih.gov |

| Functional Monomers for Polymers | Use of dienes with specific functional groups (e.g., alkoxy, silyl, amine) in polymerization. | Creation of specialty polymers with enhanced thermal stability, adhesion, solubility, or mechanical properties. | mdpi.com |

| Dehydro-Diels-Alder Reactions | Cycloadditions involving enynes or diynes to generate strained cyclic structures. | Access to novel and complex molecular architectures. | researchgate.net |

Q & A

Basic: What are the established synthesis routes for trans-1-Ethoxy-buta-1,3-diene, and how do biobased methods compare to conventional petroleum-based approaches?

Answer:

Synthesis routes for trans-1-Ethoxy-buta-1,3-diene typically involve catalytic dehydration of ethoxy-substituted alcohols or selective etherification of diene precursors. A biobased approach could utilize fermentation-derived buta-1,3-diene (e.g., from biomass sugars) followed by ethoxylation, as modeled in life cycle assessments (LCAs) for buta-1,3-diene production . Key methodological considerations include:

- Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) for dehydration vs. enzymatic pathways for biobased processes.

- Yield Optimization : Petroleum-based methods achieve ~85% purity but require energy-intensive distillation; biobased routes may have lower yields (~60–70%) but reduce carbon footprints .

- LCA Metrics : Biobased processes reduce fossil depletion by 40–60% but face challenges in feedstock scalability .

Advanced: How can computational models predict the reaction kinetics of trans-1-Ethoxy-buta-1,3-diene with atmospheric oxidants like ozone?

Answer:

Reaction kinetics can be modeled using structure-activity relationships (SARs) and Arrhenius parameters derived for conjugated dienes. For example:

-

Rate Coefficient Estimation : The ethoxy group’s electron-donating effect reduces reactivity compared to unsubstituted buta-1,3-diene. A base rate coefficient of is assumed, with adjustments for substituent effects .

-

Computational Tools : Gaussian or DFT calculations to map transition states and validate experimental values.

-

Data Table :

Compound Buta-1,3-diene trans-1-Ethoxy-buta-1,3-diene (estimated)

Basic: What spectroscopic techniques are most effective for characterizing the structure of trans-1-Ethoxy-buta-1,3-diene?

Answer:

- UV-Vis Spectroscopy : Identifies conjugation via transitions. The ethoxy group shifts to ~220–240 nm compared to 210 nm for unsubstituted buta-1,3-diene .

- NMR : -NMR distinguishes trans-configuration (J = 12–16 Hz for conjugated doublets) and ethoxy proton signals at δ 1.2–1.4 ppm .

- IR Spectroscopy : C-O stretching vibrations at ~1100–1250 cm⁻¹ confirm the ether group .

Advanced: What are the implications of trans-1-Ethoxy-buta-1,3-diene’s structural configuration on its copolymerization behavior with styrene derivatives?

Answer:

The trans-configuration enhances steric stability, favoring controlled radical polymerization (e.g., ATRP or RAFT). Key considerations:

- Reactivity Ratios : The ethoxy group lowers electron density, reducing styrene incorporation rates compared to buta-1,3-diene .

- Copolymer Properties : Styrene-butadiene copolymers with ethoxy substituents exhibit improved thermal stability (Tg increase by 10–15°C) but reduced tensile strength due to steric hindrance .

- Methodology : Use SEC and DSC to analyze molecular weight distributions and thermal transitions.

Safety: What toxicological considerations are critical when handling trans-1-Ethoxy-buta-1,3-diene in laboratory settings?

Answer:

- Acute Toxicity : Analogous to buta-1,3-diene, it may irritate mucous membranes (LC₅₀ > 270,000 mg/m³ in rats) .

- Carcinogenicity : Classified as Group 1A (EU) due to structural similarity to buta-1,3-diene, which is IARC Group 1 .

- Handling Protocols : Use fume hoods, PPE, and continuous air monitoring. Store under inert gas to prevent peroxidation .

Methodological: How can researchers analyze dimerization kinetics of trans-1-Ethoxy-buta-1,3-diene using spreadsheet-based data processing?

Answer:

-

Experimental Setup : Monitor dimerization (e.g., to octa-1,5-diene) via GC-MS or UV-Vis at varying temperatures .

-

Data Analysis : Use spreadsheet tools (Excel, Python) to fit second-order kinetics:

-

Example Data Table :

Time (min) [trans-1-Ethoxy-buta-1,3-diene] (M) 0 0.10 10 0.08 20 0.065 30 0.052

Advanced: How does the electron-withdrawing ethoxy group influence the reactivity of the conjugated diene system compared to unsubstituted buta-1,3-diene?

Answer:

- Electronic Effects : The ethoxy group donates electrons via resonance, stabilizing the diene and reducing electrophilic addition rates (e.g., Diels-Alder reactions) .

- Kinetic Studies : Compare reaction rates with dienophiles (e.g., maleic anhydride). Ethoxy substitution decreases by \sim30–50% .

- Computational Validation : HOMO-LUMO gap analysis using DFT shows increased electron density at the terminal carbons .

Regulatory: What compliance standards apply to trans-1-Ethoxy-buta-1,3-diene under global chemical regulations?

Answer:

- EU REACH : Requires registration for quantities >1 ton/year and hazard communication under CLP Regulation (Carcinogen 1A) .

- ACGIH : Classified as A2 (suspected human carcinogen), mandating workplace exposure limits (WELs) < 0.5 ppm .

- OSHA : Follows Globally Harmonized System (GHS) labeling for carcinogenicity and mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.